molecular formula C7H5ClO2 B124248 5-Chlorosalicylaldehyde CAS No. 635-93-8

5-Chlorosalicylaldehyde

Cat. No.: B124248
CAS No.: 635-93-8
M. Wt: 156.56 g/mol
InChI Key: FUGKCSRLAQKUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosalicylaldehyde (CAS: 635-93-8; C₇H₅ClO₂; MW: 156.57 g/mol) is a halogenated aromatic aldehyde featuring a hydroxyl group at the ortho-position and a chlorine substituent at the para-position . Its molecular structure (SMILES: O=Cc1cc(Cl)ccc1O) imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include:

  • Pharmaceuticals: Precursor for Schiff bases, imidazoles, and metal complexes with antimicrobial and antioxidant activities .
  • Coordination Chemistry: Ligand for transition metal (Co, Ni, Cu, Zn) and alkaline earth metal (Mg, Ca, Sr, Ba) complexes .
  • Heterocyclic Synthesis: Building block for benzofurans, coumarins, and sulfonamide derivatives .

The chlorine atom enhances electrophilic substitution reactivity, while the hydroxyl and aldehyde groups enable condensation and chelation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorosalicylaldehyde can be synthesized by the chlorination of salicylaldehyde. The process involves the reaction of salicylaldehyde with elemental chlorine in acetic acid. The reaction mixture is stirred, and chlorine gas is bubbled through it until the solution turns bright yellow. The product is then precipitated by adding ethanol, followed by filtration and recrystallization from ethanol to obtain pure this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient filtration and recrystallization techniques is crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Chlorosalicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
5-Chlorosalicylaldehyde has been investigated for its potential in cancer treatment. A study reported the synthesis of a Schiff base copper complex derived from 5-CSA, which exhibited notable antitumor activity against colorectal cancer cells (HCT116) with an IC50 value of 3.2 μM, outperforming cisplatin (IC50 = 3.71 μM) in vitro. The compound demonstrated stability and low preparation costs, making it a promising candidate for further development in cancer therapy .

Cell Type IC50 (μM) Cisplatin IC50 (μM)
People's colorectal cancer (HCT116)3.23.71
Human lung adenocarcinoma (A549)52.924.9
Human colon cancer (HT29)43.925

Alzheimer's Disease Treatment
In another application, derivatives of 5-CSA have been explored as multitargeted agents against Alzheimer's disease. These compounds have shown promise in inhibiting key pathways associated with the disease, highlighting the importance of 5-CSA in neuropharmacology .

Analytical Chemistry

Spectrophotometric Analysis
this compound thiosemicarbazone has been utilized as a reagent for the extraction and detection of copper(II) ions through spectrophotometric methods. The method allows for the quantitative analysis of Cu(II) in n-butyl acetate with a maximum absorbance at 380 nm, following Beer’s law up to a concentration of 5.0 μg/mL .

Material Science

Synthesis of Metal Complexes
The ability of 5-CSA to form complexes with metals has led to its use in synthesizing various metal-organic frameworks and complexes, such as zinc(II) complexes. These materials have potential applications in catalysis and as functional materials due to their unique properties .

Chemical Transformations

Ultraviolet-Induced Transformations
Research has shown that 5-CSA undergoes several transformations under UV light, including rotamerization and decarbonylation, which can lead to the formation of ketene species. These reactions are significant for understanding the reactivity and potential applications of 5-CSA in organic synthesis .

Mechanism of Action

The mechanism of action of 5-Chlorosalicylaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the aldehyde group, which reacts with primary amines to form imines. These imines can further react with metal ions to form metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the Schiff base or metal complex formed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The bioactivity and reactivity of salicylaldehyde derivatives are influenced by substituents (e.g., Cl, Br, NO₂, CH₃). Key comparisons include:

Table 1: Substituent Impact on Key Properties

Compound Substituent MW (g/mol) XLogP3* Key Reactivity/Applications
5-Chlorosalicylaldehyde Cl 156.57 2.4 Moderate EWG; directs electrophilic substitution to meta/para positions . Used in Schiff bases, benzofurans .
5-Bromosalicylaldehyde Br 201.02 ~2.9 Higher lipophilicity than Cl; superior antimicrobial activity (e.g., against S. cerevisiae) .
5-Nitrosalicylaldehyde NO₂ 167.12 ~1.8 Strong EWG; reduces electron density, altering reaction kinetics in coordination chemistry .
Salicylaldehyde H 122.12 1.4 Baseline compound; lower bioactivity due to absence of halogen .

*Estimated using substituent contributions.

Key Observations :

  • Lipophilicity: Br > Cl > H > NO₂ (due to atomic polarizability and size). Bromine’s higher lipophilicity enhances membrane penetration in antimicrobial assays .
  • Electronic Effects: NO₂ is a stronger electron-withdrawing group (EWG) than Cl or Br, deactivating the aromatic ring and altering reaction pathways .

Antimicrobial Efficacy

  • 5-Bromosalicylaldehyde : Exhibits 2–3× higher activity than 5-chloro derivatives against Gram-negative bacteria and S. cerevisiae at equivalent concentrations (mg/mL) . Molar comparisons further amplify this disparity due to Br’s higher atomic weight .
  • This compound: Moderate activity against E. coli, K. pneumoniae, and P. aeruginosa; efficacy enhanced when incorporated into Schiff bases (e.g., MIC < 50 µg/mL for some derivatives) .
  • Nitro Derivatives: Limited direct data, but nitro groups often reduce bioavailability due to solubility issues despite strong electronic effects .

Antioxidant and Coordination Properties

  • Chloro and bromo derivatives form stable metal complexes (e.g., Fe(III), Cu(II)) with radical scavenging activities. 5-Chloro derivatives show higher stability constants with transition metals compared to nitro analogs .

Coordination Chemistry Profiles

Metal Ion This compound Complexes 5-Bromo Analog Comparison
Co(II) Octahedral geometry; used in antioxidant studies . Br analogs show similar geometry but lower thermal stability.
Fe(III) Mixed-ligand complexes with salicylaldehyde; moderate catalytic activity in oxidation reactions . Br substituents enhance Lewis acidity, improving catalytic efficiency.
Alkaline Earth (Mg, Ca) Form MLL’(H₂O)₂ complexes; Cl derivatives exhibit higher solubility in polar solvents . Br analogs have lower solubility due to increased hydrophobicity.

Biological Activity

5-Chlorosalicylaldehyde (5-Cl-SAL) is a chlorinated derivative of salicylaldehyde, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antioxidant, and anticancer therapies. This article synthesizes current research findings on the biological activity of this compound, including its interactions with biomolecules, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7_7H5_5ClO2_2 and is characterized by a phenolic hydroxyl group and an aldehyde group. Its structure contributes to its reactivity and biological activity, particularly in forming complexes with metal ions that can enhance its properties.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.

Key Findings:

  • Bacterial Strains Tested : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, including:
    • Staphylococcus aureus ATCC 6538
    • Bacillus subtilis ATCC 6633
    • Escherichia coli NCTC 29212
    • Xanthomonas campestris ATCC 1395
  • Minimum Inhibitory Concentration (MIC) values were determined for these strains, showing promising results that suggest potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis25
Escherichia coli100
Xanthomonas campestris75

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. The compound demonstrated significant scavenging activity against free radicals, contributing to its potential therapeutic benefits.

Assays Used:

  • DPPH Assay : The ability to scavenge DPPH radicals was assessed, indicating strong antioxidant activity.
  • ABTS Assay : Similar results were observed in ABTS radical scavenging assays.
  • Hydrogen Peroxide Reduction : The compound also showed effectiveness in reducing hydrogen peroxide levels.

Interaction with Biomolecules

This compound interacts with important biomolecules such as DNA and serum albumins, which is crucial for understanding its mechanism of action.

DNA Interaction:

  • Intercalation : Studies have shown that 5-Cl-SAL can intercalate into calf-thymus DNA, affecting its structure and function. This interaction was confirmed through UV-vis spectroscopy and viscosity measurements .
  • Nuclease Activity : The compound exhibited nuclease-like activity by cleaving plasmid DNA (pBR322), suggesting potential applications in gene therapy or as a chemotherapeutic agent .

Serum Albumin Binding:

  • Binding studies indicated that the compound has a high affinity for human serum albumin (HSA) and bovine serum albumin (BSA). This binding can influence the bioavailability and distribution of the compound in biological systems .

Case Studies

Recent research has highlighted specific case studies focusing on the synthesis of Schiff bases derived from this compound. These derivatives exhibited enhanced biological activities compared to the parent compound.

Example Study:

  • A series of Schiff bases synthesized from this compound showed improved antimicrobial properties, with some derivatives demonstrating MIC values lower than those of the parent compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chlorosalicylaldehyde-derived Schiff bases, and how are these complexes characterized?

  • Methodology : this compound is typically reacted with primary amines (e.g., aniline derivatives or hydrazides) under reflux in ethanol or methanol to form Schiff bases. Condensation reactions are monitored via TLC, and products are purified via recrystallization. Characterization employs IR spectroscopy (C=N stretch at 1600–1640 cm⁻¹), NMR (aldehyde proton disappearance at ~10 ppm), and elemental analysis . For metal complexes, molar conductance, UV-Vis spectroscopy, and magnetic susceptibility measurements are used to determine coordination geometry .

Q. How does the chloro substituent in this compound influence its reactivity in coordination chemistry?

  • Methodology : The electron-withdrawing chloro group enhances the aldehyde’s electrophilicity, facilitating Schiff base formation. In metal complexes, the phenolic oxygen and imine nitrogen act as bidentate ligands, with the chloro substituent modulating electronic properties (e.g., redox potentials) and steric effects. Comparative studies with non-halogenated analogs (e.g., salicylaldehyde) reveal shifts in UV-Vis absorption bands and stability constants .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of this compound-based complexes?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for unambiguous structural determination. For example, tautomeric equilibria (enol-imine vs. keto-amine forms) observed in solution (via NMR) may be resolved by solid-state XRD, which fixes the dominant tautomer. Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) are addressed by refining occupancy factors and validating hydrogen bonding networks .

Q. What experimental strategies optimize catalytic activity in dioxidomolybdenum(VI) complexes derived from this compound?

  • Methodology : Catalytic efficiency in oxidation reactions (e.g., sulfoxidation) is tested by varying reaction conditions (temperature, solvent, oxidant). Kinetic studies (GC monitoring) and Hammett plots correlate substituent effects with turnover frequencies. Spectroscopic techniques (EPR, EXAFS) probe active species, while cyclic voltammetry identifies redox-active intermediates .

Q. How can mechanistic insights into this compound’s cyclization reactions be validated?

  • Methodology : Isotopic labeling (e.g., ¹³C at the aldehyde group) tracks carbon migration during benzofuran synthesis (). Time-resolved IR spectroscopy monitors intermediate formation, while DFT calculations (e.g., Gaussian) model transition states. Contradictions between experimental and computational data are resolved by adjusting basis sets or solvent models .

Q. Data Analysis and Interpretation

Q. What statistical approaches reconcile discrepancies in antimicrobial activity data for this compound derivatives?

  • Methodology : Dose-response curves (IC₅₀ values) are analyzed using nonlinear regression (e.g., GraphPad Prism). Conflicting results across studies may arise from variations in bacterial strains or assay protocols. Meta-analysis of MIC (Minimum Inhibitory Concentration) data with ANOVA identifies significant variables (e.g., substituent position) .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?

  • Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks λₘₐₓ shifts. pH-dependent studies (buffered solutions) coupled with ¹H NMR reveal protonation states. Data are modeled using multivariate regression to quantify solvent and pH contributions .

Q. Experimental Design

Q. What controls are essential for reproducibility in synthesizing this compound metal complexes?

  • Methodology : Strict control of reaction stoichiometry (1:1 or 1:2 ligand-to-metal ratio), pH (adjusted with NaOH/HCl), and drying conditions (vacuum desiccation) ensures reproducibility. Parallel synthesis of reference compounds (e.g., Zn(II) vs. Cu(II) complexes) validates synthetic protocols .

Q. How can high-throughput screening improve the discovery of bioactive this compound derivatives?

  • Methodology : Automated liquid handling systems prepare ligand libraries, while microplate readers assay bioactivity (e.g., fluorescence-based enzyme inhibition). Machine learning models (e.g., Random Forest) prioritize compounds with predicted high activity, reducing experimental redundancy .

Q. Cross-Disciplinary Applications

Q. What hybrid approaches combine experimental and computational data to predict this compound’s reactivity?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinities of Schiff bases to biological targets (e.g., proteins). Experimental IC₅₀ values validate docking scores. Discrepancies are addressed by refining force fields or incorporating solvation effects .

Properties

IUPAC Name

5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKCSRLAQKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022099
Record name 5-Chlorosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-93-8
Record name 5-Chlorosalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorosalicylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorosalicylaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 5-chloro-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chlorosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLOROSALICYLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

64.25 g (0.5 mole) of p-chlorophenol and 55 g (0.2 mole) of trioctylamine are dissolved in 100 ml of toluene. Under N2, 13 g of tin tetrachloride are added dropwise at 0° C. After 20 min at room temperature, 33 g of dried paraformaldehyde are added, and the mixture is heated at 100° C. for 5 hours. After cooling, the mixture is poured onto 2.5 l of H2O, and the mixture is acidified to pH 2 with 2N HCl and extracted with diethyl ether. The ether phase is washed with saturated NaCl solution and dried with Na2SO4 and concentrated. Chromatography on silica gel using ethyl acetate/cyclohexane (1:6) provides 24 g of the title compound, melting point 99° C.
Quantity
64.25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.